3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-21(2)14-5-3-4-12(8-14)16(23)22-7-6-15(11-22)24-17-19-9-13(18)10-20-17/h3-5,8-10,15H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUIDSNBYMPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromopyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have focused on its effects against various cancer cell lines, including:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in A549 human lung adenocarcinoma cells at concentrations as low as 50 µM. The observed IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several pathogens, including:
- Bacterial Inhibition : It showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Case Study : In a series of experiments, the compound inhibited bacterial growth at concentrations ranging from 10 to 100 µM, demonstrating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:
- FAAH Inhibition : Preliminary data suggest that it may act as a fatty acid amide hydrolase (FAAH) inhibitor, which could have implications for pain management and inflammation control.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties:
- Mechanism : It is hypothesized to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Summary of Research Findings
The following table summarizes key findings related to the biological activities of 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline:
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 50 | Significant reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | 10 - 100 | Effective growth inhibition |
| Antimicrobial | Escherichia coli | 10 - 100 | Effective growth inhibition |
Mechanism of Action
The mechanism of action of 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The target compound is compared below with its closest structural analogs, emphasizing key differences in heterocyclic rings, substituents, and molecular properties.
Structural Implications :
- Substituent Position : The target compound’s pyrrolidine-linked bromopyrimidine group may orient the bromine atom for optimal halogen bonding, whereas the piperidine analog’s methylene spacer could reduce steric hindrance .
Biological Activity
The compound 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromopyrimidine moiety, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromopyrimidine group enhances its affinity for certain molecular targets, potentially influencing pathways involved in:
- Cell signaling
- Enzymatic inhibition
- Antimicrobial activity
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
- CNS Activity : There are indications that it may affect central nervous system functions, possibly acting as a neuroprotective agent.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored derivatives of bromopyrimidine compounds and their anticancer activities. The results indicated that modifications in the pyrimidine ring could enhance cytotoxic effects against various cancer cell lines, suggesting a similar potential for our compound .
Study 2: Antimicrobial Efficacy
Research conducted on pyrimidine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that support the antimicrobial potential of compounds with similar structures .
Study 3: Neuroprotective Effects
A recent investigation into N,N-dimethylaniline derivatives revealed neuroprotective properties through the modulation of oxidative stress pathways. The findings suggest that compounds with similar functional groups may also confer protective effects in neurodegenerative models .
Data Tables
The following table summarizes key findings related to the biological activity of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
